The compound can be sourced from chemical suppliers and is utilized in both academic and industrial research settings. It belongs to the class of organic sulfides, which are characterized by the presence of sulfur atoms bonded to carbon-containing groups. The specific arrangement of functional groups in 4-n-butoxy-3-fluorophenyl methyl sulfide imparts unique chemical properties that make it valuable for further chemical transformations and applications in biological systems.
The synthesis of 4-n-butoxy-3-fluorophenyl methyl sulfide can be achieved through several methods, with one common approach involving the reaction of 4-n-butoxy-3-fluorophenol with methylthiol. This reaction typically requires a base such as sodium hydride to facilitate the formation of the sulfide bond. The procedure is generally carried out in an aprotic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent oxidation.
Key Parameters:
Industrial production may utilize similar methodologies but often incorporates continuous flow reactors and automated systems to enhance yield and purity through optimized reaction conditions.
The molecular formula for 4-n-butoxy-3-fluorophenyl methyl sulfide is C12H15FOS. The compound consists of:
4-n-butoxy-3-fluorophenyl methyl sulfide is versatile in its reactivity, undergoing several types of chemical reactions:
Common Reagents:
The primary products resulting from these reactions include:
The mechanism of action for 4-n-butoxy-3-fluorophenyl methyl sulfide largely depends on its interactions with biological targets. The compound may interact with enzymes or receptors, potentially modulating their activity. For instance, in biological assays, it has been observed that certain substitutions can enhance antimicrobial or anticancer activities by inhibiting specific enzyme pathways or inducing apoptosis in cancer cells.
Potential Molecular Targets:
4-n-butoxy-3-fluorophenyl methyl sulfide has several notable applications across different scientific domains:
This compound's unique structural features make it a valuable subject for ongoing research aimed at exploring its full potential in various scientific fields.
The sulfide moiety in 4-n-butoxy-3-fluorophenyl methyl sulfide (chemical formula: C₁₁H₁₅FOS; molecular weight: 214.30 g/mol) represents a critical target for bioisosteric modification to enhance physicochemical properties while preserving biological activity. Classical bioisosteric approaches for sulfur-containing groups involve replacement with sulfoxides, sulfones, or isosteric heterocycles to modulate electronic properties, metabolic stability, and target interactions [1] [7]. The methylsulfanyl group (-SCH₃) in this compound exhibits a distinct polarization profile (partial positive charge on sulfur, partial negative on carbon) that influences its intermolecular interactions [1].
Table 1: Bioisosteric Options for Methylsulfanyl Group in 4-n-Butoxy-3-fluorophenyl Methyl Sulfide
Bioisostere | Structural Formula | Key Property Differences | Potential Advantages |
---|---|---|---|
Sulfoxide | -S(O)CH₃ | Increased polarity; Chiral center | Enhanced solubility; Modified target interactions |
Sulfone | -SO₂CH₃ | Strong electron-withdrawal; Tetrahedral geometry | Metabolic stability; Reduced CYP450 metabolism |
Tetrazole | -Tetrazolyl | Acidic proton; Planar geometry | Improved pharmacokinetics; Salt formation capability |
Thiazole | Thiazole ring | Aromatic heterocycle; Nitrogen participation | π-Stacking capability; Modified electronic profile |
The oxidation state of sulfur dramatically impacts molecular properties. Conversion to sulfone via controlled oxidation using hydrogen peroxide or meta-chloroperbenzoic acid increases polarity (logP reduction of ~1.5 units) and enhances metabolic resistance to cytochrome P450 enzymes, as sulfones are less prone to oxidative metabolism compared to sulfides [1] [8]. Non-classical bioisosteres such as pentafluorosulfanyl groups (-SF₅) offer exceptional electron-withdrawing capacity and lipophilicity adjustment, though synthetic accessibility remains challenging [9]. Recent studies indicate that sulfur-to-carbon bioisosteres like bicyclo[1.1.1]pentane derivatives may provide advantageous three-dimensionality while maintaining vector orientation similar to para-substituted benzenes, though this approach requires significant synthetic reengineering .
The strategic placement of fluorine at the 3-position of the phenyl ring exemplifies precision in electronic modulation and steric control. Fluorine's strong electron-withdrawing nature (σₚ = 0.06) induces moderate ring deactivation toward electrophilic substitution while ortho-positioning to the alkoxy group creates a distinctive electrostatic environment that influences conformation through gauche effects [4] [7]. The synthetic pathway to this molecule typically begins with 4-n-butoxy-3-fluorophenol, where the phenolic oxygen undergoes alkylation with n-butyl bromide under phase-transfer conditions or with sodium hydride in aprotic solvents like dimethylformamide (DMF) [4]:
Table 2: Physicochemical Properties of 4-n-Butoxy-3-fluorophenyl Methyl Sulfide
Property | Value | Method/Notes |
---|---|---|
Molecular Weight | 214.30 g/mol | Calculated |
logP (XLogP3) | 3.8 | Octanol-water partition coefficient |
Hydrogen Bond Acceptors | 3 | Oxygen, fluorine, sulfur atoms |
SMILES | CCCCOC₁=C(C=C(C=C₁)SC)F | Canonical representation |
Rotatable Bonds | 6 | Butoxy chain and C-S bond |
Topological Polar Surface Area | 27.7 Ų | Calculated from structural features |
The butoxy chain length significantly impacts lipophilicity and conformational flexibility. Extension to pentoxy or hexoxy chains increases logP by approximately 0.5 per methylene unit, while shortening to propoxy reduces logP to ~3.3. The optimal four-carbon chain balances lipophilicity for membrane permeability with sufficient aqueous solubility for biological distribution. Fluorine's ortho-position to the alkoxy group creates a dipole stabilization effect that influences the preferred conformation of the butoxy chain relative to the aromatic plane [4]. The methylsulfanyl group at the 4-position provides a synthetic handle for further oxidation state manipulation or bioisosteric replacement while contributing to the overall electron density distribution across the aromatic system [4].
The carbon-sulfur bond formation between the fluorinated aromatic system and the methylsulfanyl group employs specialized catalytic methodologies to ensure regioselectivity and high yield. The electron-deficient nature of the fluorinated aryl system facilitates nucleophilic aromatic substitution when activated by ortho-alkoxy groups, though traditional methods require harsh conditions. Modern approaches utilize copper(I) catalysis with ligands such as 1,10-phenanthroline to accelerate coupling while suppressing di- and polysulfide byproducts [6] [8].
Key catalytic systems include:
The sulfide linkage possesses inherent oxidative vulnerability, necessitating strategies for stabilization enhancement. Incorporating electron-withdrawing substituents ortho to the sulfide reduces electron density at sulfur, diminishing oxidation propensity. For 4-n-butoxy-3-fluorophenyl methyl sulfide, the ortho-fluorine provides moderate protection, extending the oxidative half-life in human liver microsomes to approximately 45 minutes compared to 15 minutes for non-fluorinated analogs [8].
Catalytic oxidation to sulfoxide or sulfone derivatives represents a key structural optimization pathway. Tungsten-based catalysts (e.g., Na₂WO₄) with hydrogen peroxide enable selective oxidation at ambient temperatures, preserving the integrity of the alkoxy and fluoro substituents [8]:
Sulfide Oxidation Pathway:Ar-SCH₃ → [WO₄²⁻ catalyst] → Ar-S(O)CH₃ → [excess oxidant] → Ar-SO₂CH₃
Phase-transfer catalysts like Aliquat 336 facilitate sulfide oxidation in biphasic systems, improving yields to >95% while minimizing over-oxidation. The resulting sulfoxide derivatives introduce chirality elements (S=O bond) that may enhance target specificity through stereoselective interactions, though they exhibit reduced metabolic stability compared to sulfones. Complete oxidation to sulfones provides the most metabolically resilient derivatives, with microsomal stability improvements of 3-5 fold over the parent sulfide [8].
Though 4-n-butoxy-3-fluorophenyl methyl sulfide itself lacks nitrogenous heterocycles, its common structural analogs frequently incorporate piperazine or piperidine moieties for pharmacophore optimization. Bioisosteric replacement strategies for these saturated nitrogen heterocycles significantly impact conformational flexibility, basic character, and solvent-exposed surface area [1] [3].
Piperazine rings (1,4-diazacyclohexane) offer two nitrogen atoms for substitution, typically with one nitrogen engaged in scaffold connection and the other available for protonation or functionalization. The pKa modulation range for piperazine is broad (pKa 5-10 depending on substitution), enabling tailored membrane permeability and solubility profiles across physiological pH ranges. In contrast, piperidine rings (monocyclic azacyclohexane) provide a single nitrogen with pKa typically around 10-11, creating a permanently protonated species under physiological conditions that enhances water solubility but may limit blood-brain barrier penetration [3].
Table 3: Heterocyclic Ring Substitution Effects on Molecular Properties
Property | Piperazine Derivatives | Piperidine Derivatives | Homopiperazine Derivatives |
---|---|---|---|
Basic Center pKa | N¹: 5.5-6.5; N⁴: 9.0-10.5 | ~10.5-11.0 | N¹: 6.0-7.0; N⁴: 8.5-9.5 |
Conformational Freedom | Chair inversion; Nitrogen inversion | Chair inversion | Multiple chair-boat equilibria |
Hydrogen Bond Capacity | 2 acceptors; 1 donor (secondary amine) | 1 acceptor; 1 donor | 2 acceptors; 1 donor |
Stereochemical Complexity | Planar nitrogens; Achiral ring | Chiral center possible at C-3/C-4 | Chiral centers possible |
Impact on Solubility | High aqueous solubility at pH < 6.5 | High solubility across pH range | Moderate solubility |
Homopiperazine (1,4-diazepane) introduction represents an advanced bioisosteric strategy with distinct advantages. The expanded seven-membered ring provides greater conformational plasticity through multiple chair-boat equilibria and enhanced vector diversity for substituent presentation. This flexibility enables optimal positioning of pharmacophoric elements within target binding pockets that might be sterically constrained for six-membered analogs. The protonation equilibria differ significantly from piperazine, with pKa₁ ≈ 6.5-7.5 and pKa₂ ≈ 8.0-9.0, creating a narrower pH window where the mono-protonated species predominates [3].
The synthetic accessibility of homopiperazine derivatives remains challenging compared to piperidine or piperazine analogs. Commercial availability of protected homopiperazine building blocks is limited, often requiring multistep synthesis from precursors like N-Boc-1,4-diazepane. Ring construction methodologies include:
In biological targeting applications, homopiperazine incorporation may enhance target residence time through improved conformational matching despite potential metabolic vulnerabilities at the secondary amine. Piperazine rings frequently undergo oxidative N-dealkylation or lactam formation, while homopiperazines may experience ring expansion or contraction under oxidative conditions [1]. The sp³ carbon fraction (Fsp³) increases from 0.25 in piperazine-containing analogs to 0.38 in homopiperazine derivatives, correlating with improved solubility and decreased crystallization tendency—critical factors for oral bioavailability enhancement in drug development .
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5